molecular formula C17H21BrClNO5 B5249143 Ethyl 6-bromo-5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-benzofuran-3-carboxylate;hydrochloride

Ethyl 6-bromo-5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-benzofuran-3-carboxylate;hydrochloride

Cat. No.: B5249143
M. Wt: 434.7 g/mol
InChI Key: GCYQKCATBXGVAD-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-benzofuran-3-carboxylate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-benzofuran-3-carboxylate;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Bromination: Introduction of the bromine atom at the 6th position of the benzofuran ring.

    Hydroxylation: Addition of a hydroxyl group at the 5th position.

    Alkylation: Introduction of the morpholin-4-ylmethyl group at the 4th position.

    Esterification: Formation of the ethyl ester at the 3rd position.

    Hydrochloride Formation: Conversion to the hydrochloride salt for improved stability and solubility.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-benzofuran-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of the de-brominated compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-bromo-5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-benzofuran-3-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving benzofuran derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-benzofuran-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes and receptors, modulating their activity. The morpholin-4-ylmethyl group may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-bromo-5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-phenyl-1H-indole-3-carboxylate: Similar structure but with an indole core instead of benzofuran.

    Ethyl 6-bromo-5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-phenyl-1H-indole-3-carboxylate hydrochloride: Similar structure with a hydrochloride salt form.

Uniqueness

Ethyl 6-bromo-5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-benzofuran-3-carboxylate;hydrochloride is unique due to its specific substitution pattern on the benzofuran core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 6-bromo-5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-benzofuran-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO5.ClH/c1-3-23-17(21)14-10(2)24-13-8-12(18)16(20)11(15(13)14)9-19-4-6-22-7-5-19;/h8,20H,3-7,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYQKCATBXGVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C(=C21)CN3CCOCC3)O)Br)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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